Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Overview
Description
Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a complex organic compound that features a lithium ion coordinated to a butanoate moiety
Mechanism of Action
Target of action
Lithium is a drug used for the management of bipolar disorder and other psychiatric conditions . It’s used in the treatment of bipolar disorder, since unlike most other mood altering drugs, they counteract both mania and depression .
Mode of action
The precise mechanism of action of Lithium as a mood-stabilizing agent is currently unknown. Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Biochemical pathways
Lithium affects several biochemical pathways. It’s known to inhibit inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in various cellular functions and their inhibition can lead to mood stabilization.
Result of action
The result of Lithium’s action is mood stabilization, making it an effective treatment for bipolar disorder. It counteracts both mania and depression .
Biochemical Analysis
Biochemical Properties
Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as glycogen synthase kinase 3-beta (GSK3B), which is involved in numerous cellular processes including cell signaling and metabolism . The interaction with GSK3B can lead to the modulation of its activity, thereby influencing downstream signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the activity of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth . Furthermore, this compound can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, the inhibition of GSK3B by this compound can lead to the activation of downstream signaling pathways that promote cell survival and growth . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term studies have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced or diminishing over time. These temporal changes are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects on cellular function and behavior, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes significant only above certain concentrations. Additionally, high doses of this compound can cause toxicity, leading to cellular damage and impaired function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes such as GSK3B, which plays a role in glycogen metabolism and other cellular processes . By modulating the activity of these enzymes, this compound can alter metabolic pathways and affect the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive mechanisms, depending on its chemical properties . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (3S)-4-hydroxy-3-aminobutanoic acid.
Protection of Amino Group: The amino group is protected using tert-butyl chloroformate to form (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.
Lithium Coordination: The protected amino acid is then reacted with a lithium salt, such as lithium hydroxide, under controlled conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Purification steps might include crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The protected amino group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The lithium ion is of particular interest due to its known effects on mood stabilization and neurological function.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar applications in mood stabilization.
(3S)-4-hydroxy-3-aminobutanoic acid: The unprotected form of the compound.
Uniqueness
Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is unique due to its protected amino group, which allows for selective reactions and modifications. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.Li/c1-9(2,3)15-8(14)10-6(5-11)4-7(12)13;/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);/q;+1/p-1/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSTUPDHIIEOR-RGMNGODLSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC(CC(=O)[O-])CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N[C@@H](CC(=O)[O-])CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16LiNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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